molecular formula C41H68O11 B2532354 (3S,4R,5S)-2-[(2S,3S,4R,5S,6S)-2-[[(3R,5S,6R,8S,9S,10S,12S,13S,14S,17R)-3,12-Dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxyoxane-3,4,5-triol CAS No. 769932-34-5

(3S,4R,5S)-2-[(2S,3S,4R,5S,6S)-2-[[(3R,5S,6R,8S,9S,10S,12S,13S,14S,17R)-3,12-Dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxyoxane-3,4,5-triol

Cat. No. B2532354
CAS RN: 769932-34-5
M. Wt: 736.984
InChI Key: FVNPPXRPJKBVOV-QLMQJIIQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4R,5S)-2-[(2S,3S,4R,5S,6S)-2-[[(3R,5S,6R,8S,9S,10S,12S,13S,14S,17R)-3,12-Dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxyoxane-3,4,5-triol is a useful research compound. Its molecular formula is C41H68O11 and its molecular weight is 736.984. The purity is usually 95%.
BenchChem offers high-quality (3S,4R,5S)-2-[(2S,3S,4R,5S,6S)-2-[[(3R,5S,6R,8S,9S,10S,12S,13S,14S,17R)-3,12-Dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxyoxane-3,4,5-triol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,4R,5S)-2-[(2S,3S,4R,5S,6S)-2-[[(3R,5S,6R,8S,9S,10S,12S,13S,14S,17R)-3,12-Dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxyoxane-3,4,5-triol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Constituents and Antimicrobial Screening The Methanol/dichloromethane extract of Leplaea mayombenis roots isolated multiple compounds. These compounds, including limonoids and steroids, exhibited antimicrobial activity with varying inhibition zones on bacteria and fungi (Sidjui et al., 2015).

Androsterone Derivatives and Biological Activity Androsterone derivatives possess a typical steroid shape and exhibit distinct conformational characteristics. The orientation of the E-ring substituent rationalizes the biological outcomes observed with these derivatives (Djigoué et al., 2012).

Complex Bicyclic and Tricyclic Structures Innovative methods for synthesizing complicated bicyclic and tricyclic polypropanoate fragments have been developed. These methods involve double Diels-Alder additions, showcasing the chemical versatility and potential applications of such structures (Marchionni & Vogel, 2001).

Solubility in Ethanol–Water Solutions Studies on the solubility of various saccharides like xylose, mannose, and others in ethanol–water mixtures revealed that solubility increases with equilibrium temperature. The solubility behavior is influenced by the ethanol mass fraction in the mixed solvent (Gong et al., 2012).

properties

CAS RN

769932-34-5

Product Name

(3S,4R,5S)-2-[(2S,3S,4R,5S,6S)-2-[[(3R,5S,6R,8S,9S,10S,12S,13S,14S,17R)-3,12-Dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxyoxane-3,4,5-triol

Molecular Formula

C41H68O11

Molecular Weight

736.984

IUPAC Name

(3S,4R,5S)-2-[(2S,3S,4R,5S,6S)-2-[[(3R,5S,6R,8S,9S,10S,12S,13S,14S,17R)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C41H68O11/c1-20(2)11-10-12-21(3)23-13-16-40(8)29(23)24(42)17-27-39(7)15-14-28(44)38(5,6)35(39)26(18-41(27,40)9)51-37-33(48)34(30(45)22(4)50-37)52-36-32(47)31(46)25(43)19-49-36/h11,22-37,42-48H,3,10,12-19H2,1-2,4-9H3/t22-,23-,24-,25-,26+,27-,28+,29+,30-,31+,32-,33-,34+,35+,36?,37+,39-,40-,41-/m0/s1

InChI Key

FVNPPXRPJKBVOV-QLMQJIIQSA-N

SMILES

CC1C(C(C(C(O1)OC2CC3(C(CC(C4C3(CCC4C(=C)CCC=C(C)C)C)O)C5(C2C(C(CC5)O)(C)C)C)C)O)OC6C(C(C(CO6)O)O)O)O

solubility

not available

Origin of Product

United States

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